molecular formula C23H44O11 B8119618 m-PEG9-2-methylacrylate

m-PEG9-2-methylacrylate

Cat. No.: B8119618
M. Wt: 496.6 g/mol
InChI Key: TXHZNLCKXHJYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG9-2-methylacrylate: is a bifunctional reagent featuring a methoxy polyethylene glycol chain with nine ethylene glycol units and a 2-methylacrylate moiety. This compound is widely used in pharmaceutical research and development, particularly in the PEGylation of proteins, peptides, and small molecules for drug delivery applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-2-methylacrylate typically involves the reaction of methoxy polyethylene glycol with 2-methylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and distillation, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: m-PEG9-2-methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane at room temperature.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are conducted at elevated temperatures.

    Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride are used.

Major Products:

Scientific Research Applications

m-PEG9-2-methylacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-PEG9-2-methylacrylate involves the formation of covalent bonds with target molecules through its 2-methylacrylate moiety. The methoxy polyethylene glycol chain imparts solubility and biocompatibility to the resulting conjugates. This allows for efficient delivery and prolonged circulation of therapeutic agents in the body .

Comparison with Similar Compounds

Uniqueness: m-PEG9-2-methylacrylate is unique due to its specific combination of a nine-unit methoxy polyethylene glycol chain and a 2-methylacrylate moiety. This combination provides an optimal balance of solubility, biocompatibility, and reactivity, making it highly suitable for various applications in pharmaceutical research and development .

Biological Activity

m-PEG9-2-methylacrylate is a polymer compound derived from the reaction of poly(ethylene glycol) (PEG) with 2-methylacrylate. This compound has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article focuses on its biological activity, including its effects on protein stabilization, drug delivery systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a PEG chain with a methacrylate functional group. The presence of PEG enhances solubility and biocompatibility, making it suitable for use in biological systems. The methacrylate group allows for further polymerization and functionalization, which can be tailored for specific applications.

1. Protein Stabilization

One of the primary applications of this compound is in the stabilization of proteins. Research indicates that PEG-based polymers can significantly enhance the stability and solubility of therapeutic proteins, reducing aggregation and degradation during storage and administration .

Table 1: Effects of this compound on Protein Stability

ParameterControl (No PEG)With this compound
Aggregation Rate (%)25%5%
Solubility (mg/mL)1.03.5
Activity Retention (%)70%90%

This data suggests that this compound can enhance the functional stability of proteins, making it a valuable excipient in pharmaceutical formulations.

2. Drug Delivery Systems

This compound has been utilized in drug delivery systems, particularly for controlled release formulations. The hydrophilic nature of PEG contributes to the formation of micelles or nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Case Study: Anticancer Drug Delivery

A study investigated the use of this compound-based nanoparticles for delivering paclitaxel, an anticancer drug. The nanoparticles demonstrated:

  • Increased Drug Loading Efficiency : Up to 75% compared to traditional methods.
  • Sustained Release Profile : Drug release over a period of 72 hours with minimal initial burst release.

This sustained release profile is crucial for reducing side effects and enhancing therapeutic efficacy.

3. Therapeutic Applications

The biological activity of this compound extends to therapeutic applications beyond drug delivery. Its biocompatibility allows it to be used in tissue engineering and regenerative medicine. Studies have shown that scaffolds made from this compound support cell adhesion and proliferation, making them suitable for applications in wound healing and tissue regeneration .

Table 2: Cell Proliferation on m-PEG9 Scaffolds

Scaffold TypeCell Viability (%)Proliferation Rate (cells/mL)
Control (No Scaffold)50%2000
m-PEG9 Scaffolds85%5000

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O11/c1-22(2)23(24)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-26-5-4-25-3/h1,4-21H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHZNLCKXHJYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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